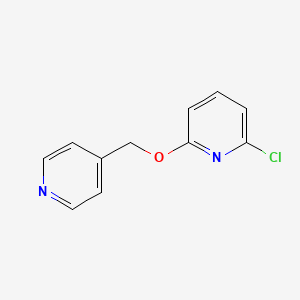

2-Chloro-6-(pyridin-4-ylmethoxy)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(pyridin-4-ylmethoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-10-2-1-3-11(14-10)15-8-9-4-6-13-7-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUKOCPJCBPZCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)OCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654897 | |

| Record name | 2-Chloro-6-[(pyridin-4-yl)methoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184914-75-7 | |

| Record name | 2-Chloro-6-[(pyridin-4-yl)methoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine, a key heterocyclic building block in medicinal chemistry and materials science. The primary focus is on the Williamson ether synthesis, a robust and widely adopted method for forming the critical ether linkage in the target molecule. This document delves into the mechanistic underpinnings of the reaction, provides detailed, field-proven experimental protocols, and offers expert insights into process optimization and troubleshooting. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation of this and structurally related compounds.

Introduction and Strategic Importance

This compound is a disubstituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure incorporates three key features: a reactive chloro-substituent amenable to further functionalization (e.g., cross-coupling reactions), a central pyridine core common in bioactive molecules, and a pyridinylmethyl ether moiety that can influence solubility, metabolic stability, and target binding.

The synthesis of this molecule is most effectively achieved through a strategic application of the Williamson ether synthesis, a cornerstone reaction in organic chemistry for the formation of ethers from an organohalide and an alkoxide.[1][2] This guide will focus on the most logical and efficient pathway, which involves the reaction between 2,6-dichloropyridine and 4-pyridinemethanol.

Core Synthesis Strategy: A Mechanistic Perspective

The formation of this compound is predicated on the nucleophilic substitution of a chlorine atom on an electron-deficient pyridine ring. The Williamson ether synthesis provides the ideal framework for this transformation.[2][3]

The Williamson Ether Synthesis: Foundational Principles

Developed by Alexander Williamson in 1850, this reaction typically involves the SN2 reaction between an alkoxide ion and a primary alkyl halide.[1][2] The reaction's success hinges on the generation of a potent alkoxide nucleophile from a corresponding alcohol, which then displaces a suitable leaving group.

For the target molecule, two primary synthetic disconnections are theoretically possible:

-

Route A: Reaction of the alkoxide of 4-pyridinemethanol with 2,6-dichloropyridine.

-

Route B: Reaction of the phenoxide of 2-chloro-6-hydroxypyridine with 4-(chloromethyl)pyridine.

Route A is overwhelmingly preferred due to the commercial availability and stability of the starting materials, 2,6-dichloropyridine[4] and 4-pyridinemethanol. This route involves a nucleophilic aromatic substitution (SNAr) on the electron-deficient pyridine ring, a highly favorable process.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via a two-step mechanism:

-

Alkoxide Formation: The hydroxyl group of 4-pyridinemethanol is deprotonated by a strong base to form the corresponding pyridinylmethoxide ion. This step is critical as the neutral alcohol is a poor nucleophile.

-

Nucleophilic Attack and Substitution: The generated alkoxide acts as the nucleophile, attacking one of the electron-deficient carbon atoms bearing a chlorine atom on the 2,6-dichloropyridine ring. The electron-withdrawing nature of the ring nitrogen and the second chlorine atom stabilizes the intermediate Meisenheimer complex, facilitating the subsequent expulsion of the chloride leaving group to yield the final product.

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This section outlines a robust, step-by-step laboratory procedure for the synthesis of this compound.

Safety Precaution: This procedure involves hazardous materials, including flammable solids (NaH) and potentially toxic chlorinated pyridines. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 4-Pyridinemethanol | 109.13 | 5.00 g | 45.8 | Must be dry. |

| Sodium Hydride (NaH) | 24.00 | 2.02 g | 50.4 (60% disp.) | Handle with extreme care. |

| 2,6-Dichloropyridine | 147.99 | 6.78 g | 45.8 | --- |

| Anhydrous Dimethylformamide (DMF) | --- | 100 mL | --- | Use a dry, high-purity grade. |

| Ethyl Acetate (EtOAc) | --- | ~300 mL | --- | For extraction. |

| Saturated NaCl solution (brine) | --- | ~100 mL | --- | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | --- | As needed | --- | For drying. |

Step-by-Step Procedure

-

Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

-

Alkoxide Formation:

-

To the flask, add sodium hydride (60% dispersion in mineral oil).

-

Add 50 mL of anhydrous DMF via syringe.

-

In a separate flask, dissolve 4-pyridinemethanol (5.00 g) in 50 mL of anhydrous DMF.

-

Cool the NaH suspension to 0 °C using an ice-water bath.

-

Slowly add the 4-pyridinemethanol solution dropwise to the NaH suspension over 30 minutes. Maintain the internal temperature below 10 °C. (Causality Note: Slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.)

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases. The formation of a clear solution or a fine suspension of the sodium alkoxide should be observed.

-

-

Nucleophilic Substitution:

-

Cool the reaction mixture back down to 0 °C.

-

Add 2,6-dichloropyridine (6.78 g) portion-wise over 15 minutes. (Expertise Note: Adding the electrophile in portions at a low temperature helps to minimize the potential for the exothermic reaction to get out of control and reduces the formation of the disubstituted byproduct.)

-

Once the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2,6-dichloropyridine) is consumed (typically 4-6 hours).

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Very carefully quench the reaction by the slow, dropwise addition of 20 mL of cold water to destroy any unreacted NaH.

-

Transfer the mixture to a separatory funnel containing 150 mL of ethyl acetate and 50 mL of water.

-

Separate the layers. Extract the aqueous layer twice more with 75 mL portions of ethyl acetate.

-

Combine the organic layers and wash twice with 50 mL portions of saturated brine solution to remove residual DMF.

-

-

Purification and Isolation:

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure product.

-

Combine the product-containing fractions and remove the solvent in vacuo to yield this compound as a solid.

-

Caption: A simplified experimental workflow diagram.

Trustworthiness: A Self-Validating System

The described protocol is designed to be self-validating through in-process controls and final product characterization.

-

Reaction Monitoring: The use of TLC allows the chemist to track the consumption of the limiting reagent (2,6-dichloropyridine) and the appearance of the product spot, confirming that the reaction is proceeding as expected.

-

Purification: Successful separation via column chromatography validates the difference in polarity between the product, starting materials, and any byproducts, allowing for isolation of the target compound in high purity.

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The data obtained should be consistent with the expected structure of this compound.

Field Insights & Troubleshooting

| Potential Issue | Cause | Recommended Solution |

| Low Yield | Incomplete alkoxide formation due to wet reagents/solvents. | Ensure all glassware is flame-dried. Use anhydrous solvents and dry 4-pyridinemethanol thoroughly before use. |

| Formation of Disubstituted Byproduct | Use of excess alkoxide or high reaction temperatures. | Use a 1:1 stoichiometry of the nucleophile and electrophile. Add the electrophile slowly at a reduced temperature before heating. |

| Reaction Fails to Start | Inactive NaH. | Use a fresh bottle of NaH or test its activity with a small amount of alcohol (e.g., isopropanol) to confirm hydrogen evolution. |

| Difficult Purification | Byproducts with similar polarity to the product. | Optimize the chromatography mobile phase. Consider using a different solvent system or a gradient elution. Recrystallization may be an alternative if a suitable solvent is found. |

References

- The Williamson Ether Synthesis. University of Colorado, Boulder.

- Experiment 06 Williamson Ether Synthesis.

- Williamson Ether Synthesis reaction. BYJU'S.

- Williamson ether synthesis. Wikipedia.

- The Williamson Ether Synthesis. Master Organic Chemistry.

- 2,6-Dichloropyridine. Wikipedia.

- Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

Sources

physicochemical properties of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound of increasing interest within medicinal chemistry and materials science. As a substituted pyridine derivative, it serves as a crucial building block, or scaffold, in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its structural features—a chlorinated pyridine ring linked via an ether to a second pyridine moiety—confer a unique combination of chemical reactivity, solubility, and potential for intermolecular interactions. This guide provides a comprehensive overview of its core physicochemical properties, offering both established data and field-proven experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for its effective application in research and development.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to confirm its structure and identity. The unique arrangement of atoms in this compound gives rise to a distinct spectroscopic and spectrometric fingerprint.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₁H₉ClN₂O | |

| Molecular Weight | 220.66 g/mol | |

| CAS Number | 1092837-16-1 | |

| Canonical SMILES | C1=CN=C(C=C1)COCC2=NC=CC=C2Cl | |

| InChI | InChI=1S/C11H9ClN2O/c12-11-8-2-1-7-13-10(11)15-6-9-3-5-14-4-9/h1-5,7-8H,6H2 |

Spectroscopic and Spectrometric Characterization

The primary methods for confirming the identity and purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number and environment of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on both pyridine rings and the methylene bridge.

Predicted ¹H NMR Chemical Shifts:

-

Pyridin-4-yl protons: Aromatic protons on the pyridine ring attached to the methoxy group will typically appear as two doublets in the downfield region (δ 8.5-8.7 and δ 7.3-7.5 ppm).

-

Methylene protons (-CH₂-): The protons of the methylene bridge are expected to appear as a singlet around δ 5.4-5.6 ppm.

-

Chloropyridine protons: The protons on the chlorinated pyridine ring will exhibit signals in the aromatic region (δ 6.8-7.8 ppm), with their exact shifts and coupling patterns depending on their positions relative to the chlorine and the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) in positive mode, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 221.66. The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature, showing a signal at m/z 221 and a smaller signal at m/z 223.

Chromatographic Analysis: Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity of this compound and for monitoring its stability under various conditions.

Experimental Protocol: Reversed-Phase HPLC for Purity Assessment

This protocol describes a standard method for determining the purity of a sample of this compound.

Objective: To separate the target compound from potential impurities and degradation products.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA) or Formic Acid, HPLC grade

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

-

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy)

-

Gradient Elution:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B

-

17-20 min: 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: 5% B (re-equilibration)

-

-

Data Analysis:

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

Diagram 1: HPLC Workflow for Purity Analysis

Caption: Workflow for purity assessment of this compound by RP-HPLC.

Physicochemical Properties

Understanding properties such as solubility and pKa is critical for applications in drug development, particularly for formulation and predicting in vivo behavior.

Solubility

The solubility of this compound is expected to be pH-dependent due to the presence of the two basic pyridine nitrogens. It is predicted to have low solubility in neutral aqueous media but increased solubility in acidic conditions where the pyridine nitrogens become protonated. It is generally soluble in organic solvents like dimethyl sulfoxide (DMSO), dichloromethane (DCM), and methanol.

pKa (Acid Dissociation Constant)

The pKa values are crucial for understanding the ionization state of the molecule at different pH values. The two pyridine nitrogens will have distinct pKa values. The nitrogen on the non-chlorinated ring is expected to be more basic (higher pKa) than the nitrogen on the electron-deficient chlorinated ring. These values can be determined experimentally by potentiometric titration or by UV-Vis spectroscopy as a function of pH.

Thermal Analysis

Thermal properties are important for understanding the stability of the compound during storage and processing.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

-

DSC can be used to determine the melting point and identify any polymorphic transitions.

-

TGA provides information on the thermal stability and decomposition temperature of the compound. A typical TGA experiment would involve heating the sample under a nitrogen atmosphere and monitoring the mass loss as a function of temperature.

Conclusion

This compound is a versatile chemical intermediate with a distinct set of physicochemical properties. Its identity and purity are best confirmed by a combination of NMR, MS, and HPLC. Its solubility and ionization state are governed by the two pyridine moieties, making it sensitive to pH. A thorough characterization, following the principles and protocols outlined in this guide, is essential for its successful application in any research or development endeavor. The provided methodologies represent a robust framework for ensuring the quality and consistency of this important chemical building block.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53394747, this compound.

An In-depth Technical Guide to 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine, a molecule of interest for researchers, scientists, and professionals in drug development. Due to its limited commercial availability, this guide focuses on a robust and scientifically sound synthetic pathway, offering detailed protocols and foundational knowledge for its preparation and use in a laboratory setting.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif that is ubiquitous in medicinal chemistry and pharmaceutical sciences.[1][2] Its presence in a molecule can significantly influence physicochemical properties such as solubility, basicity, and the ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.[1] Pyridine derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The unique electronic nature of the pyridine ring, with its electron-deficient character, also allows for a variety of chemical modifications, making it a versatile scaffold in the design of novel therapeutic agents.[5] This guide focuses on a specific derivative, this compound, which combines the features of two pyridine rings linked by an ether bridge, a common structural element in bioactive molecules.

Chemical Identifiers and Properties

As of the writing of this guide, a specific CAS number for this compound has not been assigned in major chemical databases. This underscores its status as a novel or non-commercial compound. This guide, therefore, emphasizes its synthesis from readily available precursors. The properties of the target compound can be predicted based on its structure and the known characteristics of its constituent parts.

Table 1: Predicted Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-Chloro-6-((pyridin-4-yl)methoxy)pyridine |

| Molecular Formula | C₁₁H₉ClN₂O |

| Molecular Weight | 220.66 g/mol |

| Canonical SMILES | C1=CN=C(C=C1)COC2=NC=CC=C2Cl |

| Physical State | Expected to be a solid at room temperature |

The properties of the necessary precursors for the proposed synthesis are well-documented and provided in the following table.

Table 2: Chemical Identifiers of Precursors

| Identifier | 2-Chloro-6-hydroxypyridine | 4-(Chloromethyl)pyridine hydrochloride |

| CAS Number | 16879-02-0 | 1822-51-1[6] |

| IUPAC Name | 6-Chloropyridin-2-ol | 4-(Chloromethyl)pyridin-1-ium chloride |

| Molecular Formula | C₅H₄ClNO | C₆H₇Cl₂N |

| Molecular Weight | 129.55 g/mol | 164.04 g/mol |

| Physical State | Solid | Solid |

| Melting Point | 118-121 °C | 155-160 °C |

Synthetic Route: A Focus on the Williamson Ether Synthesis

The most logical and well-established method for the preparation of this compound is the Williamson ether synthesis.[7][8][9] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide, forming an ether linkage.[7][8] In this case, the alkoxide of 2-chloro-6-hydroxypyridine will react with 4-(chloromethyl)pyridine.

The overall synthetic strategy is a two-part process:

-

Synthesis of Precursors : Preparation of 2-chloro-6-hydroxypyridine and 4-(chloromethyl)pyridine hydrochloride from commercially available starting materials.

-

Williamson Ether Synthesis : The coupling of the two precursors to form the target molecule.

Experimental Protocol: Synthesis of 2-Chloro-6-hydroxypyridine

This precursor can be synthesized from 2-chloropyridine via hydrolysis. A high-yield process involves reacting 2-chloropyridine with an aqueous alkaline solution in the presence of a tertiary alcohol.[10]

Materials:

-

2-Chloropyridine

-

Potassium hydroxide (KOH)

-

Tertiary amyl alcohol

-

Hydrochloric acid (HCl), concentrated

-

Methanol

Procedure:

-

A mixture of 600 ml of tertiary amyl alcohol and 330 g (approximately 5.3 moles) of potassium hydroxide is heated to reflux (around 118°C).[10]

-

227 g (2 moles) of 2-chloropyridine is added dropwise over 1.5 hours.[10] The temperature of the mixture will likely decrease during the addition.

-

The reaction mixture is maintained at reflux for 24 hours.[10]

-

After the reaction is complete, the tertiary amyl alcohol is removed by distillation.[10]

-

1000 ml of water is added to the residue, and the mixture is distilled again until the residue is stirrable when cold.[10]

-

The mixture is cooled, and the pH is adjusted to 5-6 with concentrated HCl.[10]

-

The remaining water is removed by distillation.[10]

-

The residue is cooled to 60°C, and 700 ml of methanol is slowly added.[10]

-

The mixture is further cooled to room temperature, and the precipitated inorganic salts are removed by filtration.[10]

-

The methanol filtrate is concentrated, and the residue is purified by vacuum distillation to yield 2-chloro-6-hydroxypyridine.[10]

Experimental Protocol: Synthesis of 4-(Chloromethyl)pyridine Hydrochloride

This precursor can be synthesized from 4-methylpyridine (4-picoline) in a multi-step process.[11]

Materials:

-

4-Methylpyridine (4-picoline)

-

Potassium permanganate (KMnO₄)

-

Methanol

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium borohydride (NaBH₄)

-

Aluminum chloride (AlCl₃)

-

Tetrahydrofuran (THF)

-

Toluene

-

Thionyl chloride (SOCl₂)

Procedure:

-

Oxidation: 4-methylpyridine is oxidized to 4-picolinic acid using potassium permanganate in water at 75-80°C.[11]

-

Esterification: The resulting 4-picolinic acid is esterified with methanol in the presence of concentrated sulfuric acid to produce methyl pyridine-4-carboxylate.[11]

-

Reduction: The methyl pyridine-4-carboxylate is reduced to 4-pyridinemethanol using sodium borohydride and aluminum chloride in a mixture of THF and toluene.[11]

-

Chlorination: 4-pyridinemethanol is then reacted with thionyl chloride in methanol to yield the final product, 4-(chloromethyl)pyridine hydrochloride.[11]

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis and should be optimized for this specific reaction.

Materials:

-

2-Chloro-6-hydroxypyridine

-

4-(Chloromethyl)pyridine hydrochloride

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-chloro-6-hydroxypyridine in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the sodium salt.

-

Add a solution of 4-(chloromethyl)pyridine hydrochloride (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Heat the reaction mixture to a temperature between 60-100°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present, particularly the C-O-C ether linkage and the pyridine rings.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Applications in Drug Discovery and Research

While specific biological data for this compound is not yet published, its structure suggests potential applications in several areas of drug discovery and development. The presence of the bis-pyridine ether motif is found in a number of biologically active compounds.[3]

-

Antimicrobial and Antiviral Agents: Pyridine derivatives are known to exhibit a broad range of antimicrobial and antiviral activities.[2][12]

-

Anticancer Agents: The pyridine scaffold is a key component in many anticancer drugs, targeting various pathways involved in cell proliferation and survival.[1][4]

-

Enzyme Inhibition: The structure could potentially interact with the active sites of various enzymes, making it a candidate for screening in enzyme inhibition assays.

-

Chemical Probe: As a novel molecule, it can be used as a chemical probe to investigate biological pathways.

Safety and Handling

As this compound is a novel compound, a full toxicological profile is not available. Therefore, it must be handled with extreme care, assuming it is hazardous. The safety precautions for the precursor molecules should be strictly followed.

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

-

Avoid inhalation of dust, vapors, or mists.[13]

-

Wash hands thoroughly after handling.[13]

Precursor-Specific Hazards:

-

2-Chloropyridine: Harmful if swallowed, and may cause skin and eye irritation.[13][16] It is incompatible with strong oxidizing agents and strong acids.[14]

-

4-(Chloromethyl)pyridine hydrochloride: Irritating to eyes and skin.[15]

-

Sodium Hydride: A flammable solid that reacts violently with water. Must be handled under an inert atmosphere.

-

Thionyl Chloride: A corrosive and toxic liquid that reacts with water to release toxic gases.

In case of accidental exposure, seek immediate medical attention.[13][15]

Conclusion

This technical guide provides a comprehensive pathway for the synthesis and study of this compound. By leveraging the well-established Williamson ether synthesis and providing detailed protocols for the preparation of its precursors, this document equips researchers with the necessary information to produce this compound for further investigation. The versatile pyridine scaffold suggests that this molecule holds potential for various applications in medicinal chemistry and drug discovery. As with any novel compound, rigorous characterization and adherence to strict safety protocols are paramount.

References

- CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

- Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. Cole-Parmer.

- 2-Chloropyridine Safety D

- Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY. NJ.gov.

- 2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY D

- 2-Chloropyridine. Santa Cruz Biotechnology.

- Williamson Ether Synthesis. Cambridge University Press.

- 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN).

- 2-Chloro-6-methoxypyridine 98 17228-64-7. Sigma-Aldrich.

- 1020253-23-9| Chemical Name : 2-Chloro-6-(4-methoxybenzyloxy)pyridine.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- The Williamson Ether Synthesis. Master Organic Chemistry.

- Williamson ether synthesis. Wikipedia.

- Umpolung Synthesis of Pyridyl Ethers by Bi‐Mediated O‐Arylation of Pyridones.

- 10 - Organic Syntheses Procedure.

- Williamson Synthesis. Organic Chemistry Portal.

- 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine. Amerigo Scientific.

- Spectra-Structure Correlations of Alkylpyridines.

- Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry.

- Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes with Spin-Crossover Behavior. MDPI.

- 2-Chloro-6-methoxy-4-trifluoromethyl-pyridine Safety D

- Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Wordpress.

- Bis-(imidazole/benzimidazole)-pyridine derivatives: synthesis, structure and antimycobacterial activity. PubMed.

- Umpolung Synthesis of Pyridyl Ethers by BiV -Mediated O-Arylation of Pyridones.

- US4942239A - Process for the production of 2-hydroxypyridine.

- CN103360306A - Method for synthesizing 4-chloro-pyridine.

- (PDF) Synthesis, Characterization, and Biological Activity of New 4′‐Functionalized Bis‐Terpyridine Ruthenium(II) Complexes: Anti‐Inflammatory Activity Advances.

- Cas 193001-91-1,(2-CHLORO-6-METHOXY-PYRIDIN-4-YL)-METHANOL. lookchem.

- What are the applications of Pyridine Hydrochloride in (chloromethyl)?. Guidechem.

- 4-(Chloromethyl)pyridine hydrochloride | 1822-51-1. ChemicalBook.

- CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.

- Pyridine synthesis. Organic Chemistry Portal.

- CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine.

- Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.

- Substituted pyridil-imidazole derivatives as red–green–blue (RGB) as well as white-light emitters. Organic & Biomolecular Chemistry (RSC Publishing).

- (PDF) Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications.

- CN105418493A - 2-chloropyridine synthetic method.

- 6-Chloro-2-hydroxypyridine 98 16879-02-0. Sigma-Aldrich.

- Absorption Spectroscopy Data for Pyrenylpyridines.

- Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

- Pyridine Derivatives. I. Preparation of 3-Chloro-2-pyridone and 6-Chloro-2-pyridone.

- Umpolung Synthesis of Pyridyl Ethers by BiV -Mediated O-Aryl

- 3-pyridylboronic acid. Organic Syntheses Procedure.

- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.

- 4-Chloro-2-(chloromethyl)pyridine hydrochloride | 119396-04-2. Benchchem.

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 3. Bis-(imidazole/benzimidazole)-pyridine derivatives: synthesis, structure and antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine synthesis [organic-chemistry.org]

- 6. 4-(Chloromethyl)pyridine hydrochloride | 1822-51-1 [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. Williamson Synthesis [organic-chemistry.org]

- 10. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]

- 11. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 12. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. nj.gov [nj.gov]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the elucidation of the molecular structure and conformational landscape of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine. Given the novelty of this compound and the limited availability of direct experimental data, this document synthesizes established theoretical principles and proven experimental methodologies to present a robust analytical strategy. We delve into the foundational aspects of conformational analysis, leveraging knowledge of structurally analogous pyridine and diaryl ether compounds. Detailed protocols for both computational and experimental approaches are provided, emphasizing the causality behind methodological choices. This guide is designed to empower researchers to systematically characterize the three-dimensional architecture of this and similar molecules, a critical step in understanding its potential biological activity and in the broader context of drug discovery and development.

Introduction: The Significance of Molecular Conformation in Drug Discovery

The biological activity of a molecule is inextricably linked to its three-dimensional structure. The specific arrangement of atoms in space, or conformation, dictates how a molecule interacts with its biological target, such as a protein receptor or enzyme active site. For drug candidates, understanding the accessible conformations and the energy barriers between them is paramount for predicting efficacy, selectivity, and overall pharmacological profile.

This compound is a molecule of interest due to its composite structure, incorporating both a 2-chloropyridine and a pyridin-4-ylmethoxy moiety. Pyridine derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The ether linkage introduces a degree of flexibility, making the analysis of its preferred conformation particularly crucial. This guide will outline a systematic approach to characterizing the conformational preferences of this molecule.

Molecular Scaffolds and Expected Conformational Flexibility

The conformational landscape of this compound is primarily governed by the rotational freedom around the C-O-C ether linkage. The key dihedral angles that define the overall shape of the molecule are:

-

τ1 (Cl-C2-O-CH2): Rotation around the bond connecting the 2-chloropyridine ring to the ether oxygen.

-

τ2 (C2-O-CH2-C4'): Rotation around the bond between the ether oxygen and the methylene bridge.

-

τ3 (O-CH2-C4'-C3'): Rotation around the bond linking the methylene bridge to the pyridin-4-yl ring.

The interplay of steric hindrance, electrostatic interactions, and potential intramolecular hydrogen bonding will determine the energetically favorable conformations.

Computational Analysis: A Predictive Approach to Conformational Landscapes

In the absence of experimental data, computational modeling provides a powerful predictive tool to explore the conformational space of a molecule.[3] A multi-tiered approach, starting with a broad search using molecular mechanics and refining with more accurate quantum mechanics calculations, is recommended.

Molecular Mechanics (MM) Conformational Search

Principle: Molecular mechanics treats molecules as a collection of atoms held together by springs, using a simplified force field to calculate the potential energy of a given conformation.[4][5] This method is computationally inexpensive, allowing for a rapid and extensive search of the conformational space.

Protocol:

-

Structure Building: Construct the 3D model of this compound using a molecular modeling software (e.g., Avogadro, Maestro).

-

Force Field Selection: Choose an appropriate force field. For organic molecules, MMFF94 or GAFF are generally suitable.[6]

-

Conformational Search Algorithm: Employ a systematic or stochastic search algorithm to explore rotational freedom around the key dihedral angles (τ1, τ2, and τ3).

-

Systematic Search: Rotates each dihedral bond by a defined increment (e.g., 15°), generating a grid of all possible conformations.

-

Stochastic Search (e.g., Monte Carlo): Randomly varies the dihedral angles and accepts new conformations based on their energy.

-

-

Energy Minimization: Each generated conformer should be subjected to energy minimization to find the nearest local energy minimum.

-

Analysis: The resulting conformers are ranked by their relative energies. A Boltzmann distribution can be used to estimate the population of each conformer at a given temperature.

Caption: Workflow for DFT-based Conformational Refinement.

Quantitative Data Summary (Hypothetical DFT Results):

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle τ1 (°) | Dihedral Angle τ2 (°) | Dihedral Angle τ3 (°) |

| 1 (Global Minimum) | 0.00 | 180 | 60 | 0 |

| 2 | 1.25 | 0 | 60 | 0 |

| 3 | 2.50 | 180 | -60 | 0 |

Experimental Determination of Molecular Conformation

Experimental techniques are essential for validating the computationally predicted conformations and providing a definitive picture of the molecule's structure in the solid state and in solution.

Single-Crystal X-ray Diffraction

Principle: X-ray crystallography provides the precise arrangement of atoms in a crystalline solid, yielding highly accurate bond lengths, bond angles, and dihedral angles. [7]This method provides a "snapshot" of the molecule in its lowest energy conformation in the solid state.

Protocol:

-

Crystal Growth: High-quality single crystals of this compound are required. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure and refine the atomic positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. [8]Several NMR parameters are sensitive to the molecule's geometry.

Key NMR Experiments:

-

¹H and ¹³C NMR: The chemical shifts of protons and carbons can be influenced by the local electronic environment, which is conformation-dependent.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This technique detects through-space interactions between protons that are close to each other (typically < 5 Å). [5][9]The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing crucial distance constraints for determining the solution conformation.

-

³J-Coupling Constants and the Karplus Equation: The magnitude of the three-bond coupling constant (³J) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. [10][11]This can be used to determine the preferred torsional angles in solution.

Protocol for NOESY Analysis:

-

Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent.

-

Data Acquisition: Acquire a 2D NOESY or ROESY spectrum.

-

Cross-Peak Integration: Integrate the volumes of the cross-peaks.

-

Distance Calculation: Convert the cross-peak volumes into interproton distance restraints.

-

Structure Calculation: Use the distance restraints in a molecular modeling program to generate a family of solution structures consistent with the NMR data.

Caption: Workflow for NMR-based Conformational Analysis.

Synthesis of this compound

While the primary focus of this guide is on conformational analysis, a plausible synthetic route is essential for obtaining the compound for experimental studies. A common method for the synthesis of pyridyl ethers involves a Williamson ether synthesis. [12][13] Proposed Synthetic Protocol:

-

Deprotonation: 4-(Hydroxymethyl)pyridine is deprotonated with a suitable base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to form the corresponding alkoxide.

-

Nucleophilic Substitution: The resulting alkoxide is then reacted with 2,6-dichloropyridine. The alkoxide will act as a nucleophile, displacing one of the chlorine atoms in a nucleophilic aromatic substitution reaction to form the desired ether linkage.

Conclusion and Future Directions

The comprehensive analysis of the molecular structure and conformation of this compound requires a synergistic approach combining computational modeling and experimental validation. The protocols outlined in this guide provide a robust framework for elucidating the three-dimensional architecture of this novel compound. By understanding its conformational preferences, researchers can gain valuable insights into its potential biological activity, paving the way for its application in drug discovery and development. Future work should focus on the synthesis of this compound and the application of the described analytical techniques to obtain definitive structural and conformational data. This knowledge will be instrumental in designing and optimizing new pyridine-based therapeutic agents.

References

- EPFL. (n.d.). 7 Potential Energy Scans and Visualisation of Trajectories.

- Avogadro. (2022, May 23). Molecular Mechanics & Force Fields.

- Khodov, I. A., & Efim, S. V. (n.d.). Exposing Hidden Alternative Conformations of Small Flexible Molecules in 2D NMR Spectroscopy Using 1H-15N HMBC. arXiv.

- Fiveable. (n.d.). Molecular Mechanics: Force Fields | Computational Chemistry Class Notes.

- Schrödinger. (n.d.). Computational Chemistry.

- PubMed. (n.d.). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor.

- ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.

- Wikipedia. (n.d.). Force field (chemistry).

- PubMed Central. (n.d.). Molecular Mechanics.

- PubMed Central. (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.

- PubMed Central. (n.d.). A Non–Karplus Effect: Evidence from Phosphorus Heterocycles and DFT Calculations of the Dependence of Vicinal Phosphorus-Hydrogen NMR Coupling Constants on Lone-Pair Conformation.

- Journal of the American Chemical Society. (n.d.). Direct Synthesis of Pyridine Derivatives.

- Organic Chemistry Portal. (n.d.). Pyridine synthesis.

- ResearchGate. (n.d.). Synthesis of pyridine derivatives using aza Diels–Alder methodology.

- Maestro Tutorial. (n.d.). Conformational Analysis.

- ChemRxiv. (2022, April 21). Best Practice DFT Protocols for Basic Molecular Computational Chemistry.

- Wikipedia. (n.d.). Karplus equation.

- MDPI. (2023, November 24). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation.

- MDPI. (n.d.). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran.

- CrystEngComm (RSC Publishing). (n.d.). Understanding the planar conformations in diarylsubstituted heteroarenes: structural and theoretical insights.

- JACS. (2003, December 22). C&EN: SCIENCE & TECHNOLOGY - KARPLUS EQUATION.

- The Journal of Organic Chemistry. (2017, November 27). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers.

- MDPI. (2023, July 20). Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters.

- RSC Publishing. (2015, February 4). DFT calculation of the potential energy landscape topology and Raman spectra of type I CH 4 and CO 2 hydrates.

- YouTube. (2022, March 14). Conformational Searching in Macromodel.

- ResearchGate. (n.d.). (PDF) A Karplus Equation for the Conformational Analysis of Organic Molecular Crystals.

- AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis.

- ResearchGate. (n.d.). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane.

Sources

- 1. joaquinbarroso.com [joaquinbarroso.com]

- 2. scanning potential energy surfaces [cup.uni-muenchen.de]

- 3. Generating potential energy surfaces - Visualize Organic Chemistry [visualizeorgchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]

- 8. m.youtube.com [m.youtube.com]

- 9. arxiv.org [arxiv.org]

- 10. Karplus equation - Wikipedia [en.wikipedia.org]

- 11. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]

- 12. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine

Authored by: A Senior Application Scientist

Abstract: This guide provides a comprehensive framework for characterizing the solubility and stability of the novel compound 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine. While specific experimental data for this molecule is not yet publicly available, this document outlines robust, field-proven methodologies for its complete physicochemical profiling. By leveraging established principles and protocols for analogous pyridine-based structures, this guide serves as a self-validating system for researchers, scientists, and drug development professionals to generate reliable and reproducible data. The focus is on the causality behind experimental choices, ensuring a deep understanding of the "why" behind the "how."

Introduction and Structural Rationale

This compound is a heterocyclic compound featuring a chloropyridine core linked to a pyridylmethoxy moiety. This structural arrangement is of significant interest in medicinal and agricultural chemistry. The pyridine ring is a common scaffold in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1] The presence of a chloro-substituent can modulate the electronic properties of the pyridine ring, potentially enhancing binding affinity to biological targets or altering its metabolic fate. The pyridylmethoxy group introduces an additional site for hydrogen bonding and can influence the molecule's overall polarity and solubility.

Given the novelty of this specific molecule, a thorough understanding of its solubility and stability is paramount for any development program. These fundamental properties dictate its bioavailability, formulation possibilities, and shelf-life. This guide provides the necessary protocols to establish this critical foundation.

Predicted Physicochemical Properties

Based on its constituent parts, we can anticipate the following general characteristics:

-

Solubility : The presence of two pyridine nitrogen atoms suggests that the molecule will exhibit some aqueous solubility, which will be pH-dependent. Protonation of the pyridine rings at lower pH should enhance solubility in acidic media. The molecule is expected to be more soluble in polar organic solvents like ethanol, methanol, and DMSO.[1]

-

Stability : The ether linkage in the pyridylmethoxy group could be susceptible to acidic hydrolysis. The chloropyridine ring is generally stable, but under harsh conditions (e.g., strong nucleophiles, high temperature), displacement of the chloride may occur. The molecule may also be susceptible to photodegradation, a common characteristic of pyridine-containing compounds.[2]

Comprehensive Solubility Assessment

The determination of solubility should be approached systematically, assessing both kinetic and thermodynamic solubility in a range of relevant solvents.

Experimental Protocol: Kinetic and Thermodynamic Solubility

Objective: To determine the kinetic and thermodynamic solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glycine buffer, pH 2.0

-

Borate buffer, pH 9.0

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

96-well microtiter plates

-

Plate shaker

-

HPLC-UV system

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

-

Kinetic Solubility Assay: a. Add 2 µL of the 10 mM DMSO stock solution to 198 µL of each aqueous buffer (PBS, glycine, borate) in triplicate in a 96-well plate. This results in a final concentration of 100 µM in 1% DMSO. b. Seal the plate and shake at room temperature for 2 hours. c. Centrifuge the plate to pellet any precipitate. d. Carefully transfer the supernatant to a new plate for HPLC analysis.

-

Thermodynamic Solubility Assay (Shake-Flask Method): a. Add an excess amount of the solid compound to each solvent (aqueous buffers and organic solvents) in separate vials. b. Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. c. Filter the samples through a 0.45 µm filter to remove undissolved solid. d. Dilute the filtrate with an appropriate solvent for HPLC analysis.

-

HPLC Analysis: a. Develop a quantitative HPLC method using a C18 column. The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid. b. Establish a calibration curve using known concentrations of the compound. c. Inject the samples from the kinetic and thermodynamic assays and quantify the concentration of the dissolved compound.

Data Presentation:

The results should be summarized in a table for clear comparison.

| Solvent System | Kinetic Solubility (µM) | Thermodynamic Solubility (mg/mL) |

| pH 2.0 Buffer | ||

| pH 7.4 PBS | ||

| pH 9.0 Buffer | ||

| Methanol | N/A | |

| Acetonitrile | N/A | |

| Water |

Experimental Workflow Diagram

Caption: Workflow for determining kinetic and thermodynamic solubility.

Comprehensive Stability Assessment

A multi-faceted approach is required to understand the chemical stability of this compound. This involves subjecting the compound to forced degradation under various stress conditions.

Experimental Protocol: Forced Degradation Studies

Objective: To evaluate the stability of the compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Photostability chamber with controlled light and temperature

-

Oven

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.

-

Hydrolytic Stability: a. Dilute the stock solution in 0.1 N HCl, water, and 0.1 N NaOH to a final concentration of 100 µg/mL. b. Incubate the solutions at 50 °C. c. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). d. Neutralize the acidic and basic samples before HPLC analysis.

-

Oxidative Stability: a. Dilute the stock solution in a 3% H₂O₂ solution to a final concentration of 100 µg/mL. b. Incubate at room temperature. c. Take samples at various time points.

-

Photostability: a. Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3] b. Keep control samples in the dark. c. Analyze the samples after exposure.

-

Thermal Stability: a. Store the solid compound in an oven at a high temperature (e.g., 70 °C). b. Take samples at various time points.

-

HPLC Analysis: a. Use a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). A mass spectrometer detector (LC-MS) is highly recommended for identifying the degradation products. b. Quantify the remaining parent compound at each time point and calculate the percentage of degradation.

Data Presentation:

Summarize the stability data in a clear table.

| Stress Condition | Time (hours) | % Parent Compound Remaining | Observations (e.g., new peaks in chromatogram) |

| 0.1 N HCl, 50 °C | 0 | 100 | |

| 24 | |||

| 0.1 N NaOH, 50 °C | 0 | 100 | |

| 24 | |||

| 3% H₂O₂, RT | 0 | 100 | |

| 24 | |||

| Photostability | - | ||

| Thermal, 70 °C | 0 | 100 | |

| 24 |

Experimental Workflow Diagram

Caption: Workflow for forced degradation stability studies.

Conclusion and Forward Look

The protocols detailed in this guide provide a robust and scientifically sound approach to thoroughly characterize the solubility and stability of this compound. Adherence to these methodologies will generate high-quality, reliable data essential for making informed decisions in any research or development pipeline. The emphasis on understanding the rationale behind each step ensures that the experimental design is not merely a rote procedure but a well-considered scientific investigation. The insights gained from these studies will be critical for formulation development, defining storage conditions, and predicting the in vivo behavior of this promising new chemical entity.

References

- Cheméo. Pyridine, 2-chloro-6-methoxy-. [Link]

- Occupational Safety and Health Administration. 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN). [Link]

- National Institutes of Health. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. [Link]

- NIST. Pyridine, 2-chloro-6-methoxy-. [Link]

- LookChem. Cas 193001-91-1,(2-CHLORO-6-METHOXY-PYRIDIN-4-YL)-METHANOL. [Link]

- Solubility of Things. Pyridine. [Link]

- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]

- National Toxicology Program. 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin). [Link]

- Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

- Google Patents. Preparation method of 2- chloro-6-trichloromethyl pyridine.

- Pharmaffiliates. 2-Chloro-6-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. [Link]

- PubMed.

- Organic Chemistry Portal. Pyridine synthesis. [Link]

- ResearchGate. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

- CAS Common Chemistry. 2-Chloro-6-methoxy-4-pyridinemethanol. [Link]

- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

- PubChem. 2-Chloro-6-(pyridin-2-yl)pyridine. [Link]

- ResearchGate. Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. [Link]

- SpectraBase. 2-CHLORO-6-METHOXY-3-NITRO-PYRIDIN-4-AMINE. [Link]

- SpectraBase. 2-Chloro-6-methoxy-pyridine - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

literature review on 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine

An In-depth Technical Guide to 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

This compound (CAS Number: 1184914-75-7) is a distinct heterocyclic compound featuring a disubstituted pyridine core linked to a second pyridine ring via a methylene ether bridge.[][] While it exists as a cataloged chemical entity, the public scientific literature lacks extensive details on its specific synthesis protocols and applications. This guide aims to fill that void by providing a comprehensive technical overview tailored for researchers, scientists, and drug development professionals.

Drawing from established principles of organic chemistry and the well-documented utility of its constituent scaffolds, this document will detail the molecule's structure, propose a robust and logical synthetic pathway, and explore its significant potential as a versatile building block in modern medicinal chemistry. The insights herein are designed to empower researchers to confidently synthesize, functionalize, and deploy this compound in drug discovery programs.

Part 1: Molecular Structure and Physicochemical Properties

The unique arrangement of this compound imparts a specific set of chemical characteristics that are crucial for its application. The molecule integrates an electron-deficient 2-chloropyridine ring with a nucleophilic pyridin-4-ylmethoxy moiety. The chlorine atom at the C2 position serves as an excellent leaving group and a versatile synthetic handle for post-synthesis modification, while the two nitrogen atoms can act as hydrogen bond acceptors and influence the molecule's solubility and pharmacokinetic profile.

Table 1: Core Properties and Identifiers

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1184914-75-7 |

| Molecular Formula | C₁₁H₉ClN₂O |

| Molecular Weight | 220.66 g/mol |

| Predicted Appearance | Off-white to pale yellow solid |

| Key Features | Pyridyl ether scaffold, functional chloro group |

Part 2: Proposed Synthesis and Experimental Protocol

The most logical and efficient route to construct this compound is via the Williamson ether synthesis , a cornerstone reaction in organic chemistry involving the reaction of an alkoxide with a primary alkyl halide or, in this case, an activated aryl halide.[3][4] This method offers high yields and a straightforward procedure.

The synthesis involves a nucleophilic aromatic substitution (SNAr) mechanism where the alkoxide of pyridin-4-ylmethanol displaces one of the chlorine atoms on 2,6-dichloropyridine. The reaction is regioselective due to the ability to control stoichiometry, favoring mono-substitution.

Caption: Proposed Williamson ether synthesis workflow.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step is designed for high conversion, and progress can be rigorously monitored to ensure the desired outcome before proceeding.

Materials:

-

Pyridin-4-ylmethanol

-

2,6-Dichloropyridine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Deprotonation (Alkoxide Formation):

-

To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add pyridin-4-ylmethanol (1.0 equivalent).

-

Dissolve the alcohol in anhydrous THF.

-

Cool the solution to 0°C using an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. This step is critical as the neutral alcohol is not nucleophilic enough to displace the chloride from the electron-deficient pyridine ring. The evolution of hydrogen gas is a visual indicator of reaction progress.

-

Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature for 1 hour to ensure complete formation of the alkoxide.

-

-

Nucleophilic Aromatic Substitution (SNAr):

-

In a separate flask, dissolve 2,6-dichloropyridine (1.0-1.2 equivalents) in anhydrous THF.

-

Slowly add the 2,6-dichloropyridine solution to the prepared alkoxide solution via a dropping funnel at room temperature. Causality: The electron-withdrawing nature of the ring nitrogen and the two chlorine atoms makes the C2 and C6 positions of 2,6-dichloropyridine highly electrophilic and susceptible to attack by the potent alkoxide nucleophile. Using a slight excess of the dichloropyridine can help drive the reaction to completion while stoichiometric control prevents significant formation of the disubstituted byproduct.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 4-12 hours).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl to neutralize any unreacted NaH.

-

Dilute the mixture with water and transfer to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure this compound.

-

Validation and Characterization:

-

TLC: Used to monitor the disappearance of starting materials and the appearance of the product.

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, ensuring the correct connectivity and regiochemistry.

-

Mass Spectrometry (MS): To verify the molecular weight of the final product.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a "privileged scaffold." The pyridine ring is a ubiquitous feature in pharmaceuticals, found in over 7,000 drug molecules, prized for its ability to improve solubility and engage in specific biological interactions.[5][6][7] This compound provides two such rings in a defined spatial orientation, making it an ideal starting point for library synthesis.

A Versatile Building Block for Chemical Libraries

The 2-chloro substituent is not merely a passive feature; it is a versatile synthetic handle for introducing molecular diversity. Through transition-metal-catalyzed cross-coupling reactions, this position can be functionalized with a vast array of chemical groups.

-

Suzuki Coupling: Reaction with boronic acids to introduce new aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form amino-pyridine derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce carbon-carbon triple bonds.

This strategic functionalization allows for the rapid generation of a library of novel compounds from a single, advanced intermediate, accelerating the drug discovery process.

Caption: Use as a scaffold for library generation.

The pyridyl ether motif itself is a key pharmacophore found in numerous biologically active molecules, including kinase inhibitors used in oncology.[8][9][10] The combination of this ether linkage with the additional pyridine ring and the functionalizable chlorine atom makes this compound a highly attractive scaffold for targeting a wide range of diseases, from cancer to infectious and inflammatory conditions.[11][12]

Conclusion

This compound, while not extensively documented, represents a molecule of significant strategic value for medicinal chemists. Its synthesis is readily achievable through a robust Williamson ether synthesis protocol. The true potential of this compound is realized when viewed as an advanced, trifunctional scaffold: the two pyridine nitrogens offer sites for hydrogen bonding, the ether linkage provides conformational flexibility, and the reactive chlorine atom opens the door to extensive chemical diversification. For researchers aiming to generate novel, drug-like molecules, this compound serves as an exceptional and highly promising starting point.

References

- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859.

- Tuttle, J. B., et al. (2022). Umpolung Synthesis of Pyridyl Ethers by BiV‐Mediated O‐Arylation of Pyridones. Angewandte Chemie International Edition, 61(51).

- Movassaghi, M., & Hill, M. D. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(44), 13354–13355.

- Schmidt, A., & Mordhorst, T. (2005). Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts. Zeitschrift für Naturforschung B, 60(6), 683-687.

- Tuttle, J. B., et al. (2022). Umpolung Synthesis of Pyridyl Ethers by BiV-Mediated O-Arylation of Pyridones. PubMed.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). R Discovery.

- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15385-15406.

- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

- Khan Academy. (n.d.). Williamson ether synthesis.

- Kaur, N., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(10), 1032.

Sources

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Khan Academy [khanacademy.org]

- 5. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Umpolung Synthesis of Pyridyl Ethers by BiV‐Mediated O‐Arylation of Pyridones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Umpolung Synthesis of Pyridyl Ethers by BiV -Mediated O-Arylation of Pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine: Synthesis, History, and Potential Applications

Introduction: The Emergence of Complex Pyridine Scaffolds in Modern Drug Discovery

The pyridine nucleus is a cornerstone of medicinal chemistry, integral to a vast array of therapeutic agents due to its unique electronic properties and ability to engage in biologically relevant interactions.[1][2][3] Its presence in numerous FDA-approved drugs highlights its status as a "privileged scaffold."[2] This guide focuses on a specific, functionalized pyridine derivative, 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine , a molecule of interest for its potential as a versatile intermediate in the synthesis of novel bioactive compounds. While the direct discovery and history of this specific molecule are not extensively documented in dedicated publications, its synthesis and potential utility can be logically derived from established principles of organic chemistry and the known reactivity of its constituent precursors.

This document provides a comprehensive overview of the synthetic pathways to this compound, detailing the preparation of its key starting materials and the final etherification step. Furthermore, we will explore the potential biological significance of this compound by examining the activities of structurally related pyridine derivatives. This guide is intended for researchers and professionals in drug development, offering both a practical synthetic framework and a perspective on the potential applications of this and similar molecules.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most logically approached through a Williamson ether synthesis. This strategy involves the coupling of a pyridinyl alcohol with a di-substituted chloropyridine. The retrosynthetic analysis is as follows:

Figure 1: Retrosynthetic approach for this compound.

This approach is advantageous due to the commercial availability and well-established synthetic routes for the two key precursors: 2,6-Dichloropyridine and 4-Pyridinemethanol .

Synthesis of Precursors

A robust and reproducible synthesis of the target molecule relies on high-quality starting materials. The following sections detail the established methodologies for preparing the necessary precursors.

Precursor 1: 2,6-Dichloropyridine

2,6-Dichloropyridine is a crucial intermediate, serving as a precursor for various pharmaceuticals and agrochemicals.[4] The primary industrial synthesis involves the direct chlorination of pyridine.

Reaction Pathway:

Figure 2: Synthetic pathway for 2,6-Dichloropyridine.

Experimental Protocol: Gas-Phase Photochemical Chlorination

This method provides a mixture of chlorinated pyridines, from which 2,6-dichloropyridine can be isolated.

-

Reaction Setup: A reactor equipped with a high-pressure mercury lamp is required.[5]

-

Reagent Preparation: Pyridine is vaporized and mixed with a dilute stream of chlorine gas. Water vapor can be used as a diluent.[5]

-

Reaction Conditions: The gas mixture is introduced into the reactor and irradiated with UV light. The reaction temperature is maintained between 180°C and 300°C.[5]

-

Product Mixture: The reaction yields a mixture containing unreacted pyridine, 2-chloropyridine, and 2,6-dichloropyridine.[4][5]

-

Purification: The product mixture is condensed and can be purified by distillation. A common technique involves distillation in the presence of water and sulfuric acid to efficiently separate 2,6-dichloropyridine from other components.[5]

Alternative Protocol: Liquid-Phase Chlorination of 2-Chloropyridine

For higher selectivity, 2-chloropyridine can be further chlorinated in the liquid phase.

-

Reaction Setup: A high-pressure reactor is charged with 2-chloropyridine.[5][6]

-

Reaction Conditions: The reactor is heated to a temperature between 195°C and 200°C.[6] Chlorine gas is then introduced at a controlled rate under elevated pressure.[5][6]

-

Monitoring and Completion: The reaction progress is monitored by gas chromatography until the desired conversion is achieved.[5]

-

Purification: The resulting 2,6-dichloropyridine can be purified by distillation.

| Parameter | Gas-Phase Photochemical Chlorination | Liquid-Phase Chlorination |

| Starting Material | Pyridine | 2-Chloropyridine |

| Temperature | 180-300°C[5] | 195-200°C[6] |

| Catalyst/Initiator | UV light[5] | None (thermal)[6] |

| Key Advantages | Direct from pyridine | Higher selectivity |

| Key Disadvantages | Product mixture requires separation | Requires 2-chloropyridine precursor |

Precursor 2: 4-Pyridinemethanol

4-Pyridinemethanol, also known as 4-(hydroxymethyl)pyridine, is a versatile intermediate in the pharmaceutical and fine chemical industries.[7][8]

Reaction Pathway:

Figure 3: Synthesis of 4-Pyridinemethanol via reduction.

Experimental Protocol: Reduction of Methyl Isonicotinate

This is a common laboratory-scale synthesis.[7]

-

Reaction Setup: A round-bottom flask is charged with methyl isonicotinate, sodium borohydride, and lithium chloride in tetrahydrofuran (THF).[7]

-

Reaction Conditions: The mixture is heated to reflux for 6-8 hours.[7]

-

Workup: After cooling, the reaction is carefully quenched with an acidic solution (e.g., dilute HCl).

-

Isolation and Purification: The product is extracted into an organic solvent, and the solvent is removed under reduced pressure. The resulting solid can be purified by recrystallization.

Alternative Protocol: Catalytic Hydrogenation of Pyridine-4-carboxaldehyde

This method is often employed in industrial settings.[7]

-

Reaction Setup: A hydrogenation reactor is charged with pyridine-4-carboxaldehyde and a palladium on carbon (Pd/C) catalyst.

-

Reaction Conditions: The reaction is carried out under an elevated pressure of hydrogen gas at an elevated temperature.[7]

-

Workup and Isolation: Upon completion, the catalyst is filtered off, and the solvent is removed to yield 4-pyridinemethanol.

| Parameter | Reduction of Ester | Catalytic Hydrogenation |